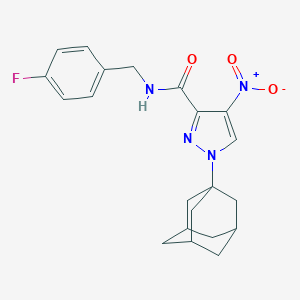
1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an adamantyl group, a fluorobenzyl group, and a nitro-substituted pyrazole carboxamide moiety. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction.
Synthesis of the Pyrazole Core: The pyrazole ring is formed via a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction.
Nitro Group Addition: The nitro group is introduced via nitration using a mixture of concentrated nitric and sulfuric acids.
Final Coupling: The adamantyl and pyrazole intermediates are coupled under appropriate conditions to yield the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various nucleophiles. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
1-(1-ADAMANTYL)-N~3~-(4-FLUOROBENZYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA): Similar in structure but with different substituents, leading to distinct chemical and biological properties.
N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA): Another related compound with variations in the core structure and substituents.
AB-FUBINACA: A synthetic cannabinoid with a different core structure but similar functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C21H23FN4O3 |
|---|---|
Molecular Weight |
398.4g/mol |
IUPAC Name |
1-(1-adamantyl)-N-[(4-fluorophenyl)methyl]-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23FN4O3/c22-17-3-1-13(2-4-17)11-23-20(27)19-18(26(28)29)12-25(24-19)21-8-14-5-15(9-21)7-16(6-14)10-21/h1-4,12,14-16H,5-11H2,(H,23,27) |
InChI Key |
AFMMRUVXIGILNI-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NCC5=CC=C(C=C5)F)[N+](=O)[O-] |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C(C(=N4)C(=O)NCC5=CC=C(C=C5)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















